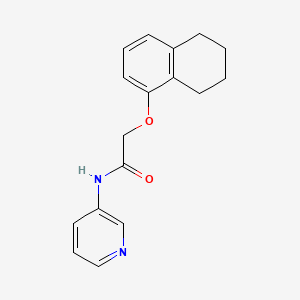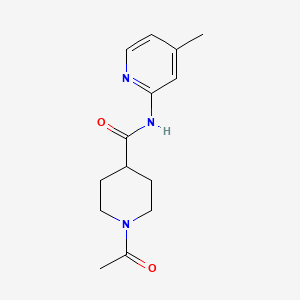
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has been developed for the treatment of B-cell malignancies. BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition has shown promise in preclinical and clinical studies.
Mécanisme D'action
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide inhibits BTK, which is a key regulator of B-cell receptor signaling. By blocking BTK, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide disrupts the survival and proliferation of B-cell malignancies, leading to their death.
Biochemical and Physiological Effects:
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has been shown to induce apoptosis in B-cell malignancies, inhibit cell proliferation, and reduce tumor burden in preclinical models. Additionally, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has been shown to modulate the immune microenvironment, leading to enhanced anti-tumor immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has several advantages as a research tool, including its specificity for BTK and its potency in preclinical models. However, its limitations include its complex synthesis method and its potential off-target effects.
Orientations Futures
There are several potential future directions for the development and application of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide. These include:
1. Combination therapy with other B-cell receptor signaling inhibitors or immunomodulatory agents to enhance anti-tumor activity.
2. Investigation of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide in other B-cell malignancies, including follicular lymphoma and Waldenström's macroglobulinemia.
3. Development of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by B-cell receptor signaling.
4. Exploration of the potential of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide to modulate the tumor microenvironment and enhance anti-tumor immune responses.
In conclusion, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. Its development and application in the treatment of cancer and autoimmune diseases are areas of active research and hold great promise for the future.
Méthodes De Synthèse
The synthesis of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide involves several steps, including the preparation of the pyridine and naphthalene intermediates, followed by their coupling to form the final product. The process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has demonstrated potent anti-tumor activity and has shown to be well-tolerated.
Propriétés
IUPAC Name |
N-pyridin-3-yl-2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(19-14-7-4-10-18-11-14)12-21-16-9-3-6-13-5-1-2-8-15(13)16/h3-4,6-7,9-11H,1-2,5,8,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIJHEGOXFKWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2OCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}butyl)acetamide](/img/structure/B5404720.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide](/img/structure/B5404726.png)
![3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5404740.png)
![1-(1H-imidazol-1-yl)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)propan-2-amine](/img/structure/B5404746.png)

![N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5404750.png)
![N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5404770.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5404772.png)

![4-(hydroxymethyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5404787.png)
![6-amino-4-(3-fluorophenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5404800.png)
![3-[3-(3-bromophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5404808.png)
![6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5404816.png)
![2-methyl-1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]azetidin-3-yl}piperidine](/img/structure/B5404821.png)